molecular formula C16H20N2O5 B080056 Z-PRO-ALA-OH CAS No. 14030-00-3

Z-PRO-ALA-OH

Cat. No.: B080056
CAS No.: 14030-00-3
M. Wt: 320.34 g/mol
InChI Key: XMVYSQUPGXSTJR-UHFFFAOYSA-N
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Description

Z-PRO-ALA-OH is a synthetic compound that belongs to the class of N-protected amino acids. It is commonly used in peptide synthesis and serves as a building block for more complex molecules. The compound is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the nitrogen atom of the proline residue, which is linked to an alanine residue.

Scientific Research Applications

Z-PRO-ALA-OH has several applications in scientific research:

Biochemical Analysis

Biochemical Properties

Z-PRO-ALA-OH plays a significant role in biochemical reactions, particularly as a substrate for serine proteases. These enzymes catalyze the hydrolysis of peptide bonds, and this compound is often used to study their activity. The compound interacts with serine proteases by binding to the active site, where it undergoes cleavage . This interaction is crucial for understanding the enzyme’s specificity and mechanism of action. Additionally, this compound can be used to inhibit the growth of parasitic worms, such as Schistosoma mansoni, by interfering with their digestive enzymes .

Cellular Effects

In cellular contexts, this compound influences various cellular processes. It has been shown to affect cell signaling pathways by modulating the activity of serine proteases, which are involved in numerous signaling cascades. This modulation can lead to changes in gene expression and cellular metabolism. For instance, this compound can stimulate antibody production by B cells when combined with an antigen, highlighting its immunoregulatory properties . These effects are essential for understanding how this compound can be used in therapeutic applications.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with serine proteases. The compound binds to the enzyme’s active site, where it is cleaved, leading to the formation of a covalent acyl-enzyme intermediate. This intermediate is then hydrolyzed, releasing the product and regenerating the free enzyme . This mechanism is typical of serine protease substrates and is crucial for studying enzyme kinetics and inhibition.

Temporal Effects in Laboratory Settings

Over time, the effects of this compound in laboratory settings can vary. The compound is relatively stable when stored under appropriate conditions, such as in a sealed, dry place at temperatures below -20°C . Its stability can be affected by factors such as pH and temperature. Long-term studies have shown that this compound can maintain its activity over extended periods, making it suitable for prolonged experiments .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. At lower doses, the compound can effectively inhibit the activity of target enzymes without causing significant toxicity. At higher doses, this compound may exhibit toxic effects, such as disrupting normal cellular functions and causing adverse reactions . These dosage-dependent effects are critical for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

This compound is involved in metabolic pathways related to peptide synthesis and degradation. It interacts with enzymes such as serine proteases, which catalyze its hydrolysis into smaller peptides or amino acids . These interactions can affect metabolic flux and the levels of various metabolites, influencing overall cellular metabolism. Understanding these pathways is essential for elucidating the compound’s role in biochemical processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its uptake and localization within target cells, where it can exert its biochemical effects . The compound’s distribution can also be influenced by factors such as tissue permeability and the presence of binding sites.

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, the compound may be localized to lysosomes or other organelles involved in protein degradation . This localization is crucial for its activity and function, as it ensures that this compound interacts with its target enzymes in the appropriate cellular context.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-PRO-ALA-OH typically involves the following steps:

    Protection of the Amino Group: The amino group of L-proline is protected by reacting it with benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium hydroxide.

    Coupling with L-Alanine: The protected L-proline is then coupled with L-alanine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Z-PRO-ALA-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Properties

IUPAC Name

2-[(1-phenylmethoxycarbonylpyrrolidine-2-carbonyl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O5/c1-11(15(20)21)17-14(19)13-8-5-9-18(13)16(22)23-10-12-6-3-2-4-7-12/h2-4,6-7,11,13H,5,8-10H2,1H3,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMVYSQUPGXSTJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14030-00-3
Record name NSC334027
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334027
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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